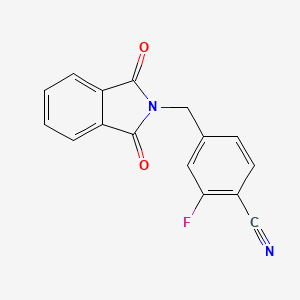
4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile is a chemical compound characterized by its unique structure, which includes a fluorine atom, a nitrile group, and a dioxoisoindolin moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzonitrile and phthalic anhydride as the primary starting materials.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or toluene. The temperature is maintained at around 80-100°C to facilitate the reaction.
Catalysts: Catalysts such as aluminum chloride (AlCl3) or other Lewis acids may be used to enhance the reaction efficiency.
Industrial Production Methods: In an industrial setting, the production process is scaled up to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve safety.
化学反应分析
Types of Reactions: 4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to convert the nitrile group to an amine.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.
Reduction Products: Amines derived from the reduction of the nitrile group.
Substitution Products: Derivatives with different functional groups on the benzene ring.
科学研究应用
4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in biological studies to understand molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism by which 4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and nitrile group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological and therapeutic effects.
相似化合物的比较
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: A related compound with a similar dioxoisoindolin moiety.
1-(4-(1,3-Dioxoisoindolin-2-yl)butanoyl)indoline-2-carboxamide (CUDC-907): A small molecule inhibitor used in cancer treatment.
Uniqueness: 4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile stands out due to its unique combination of functional groups, which provides distinct chemical and biological properties compared to its similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
生物活性
The compound 4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant case studies and research findings.
- Molecular Formula : C16H9FN2O2
- Molecular Weight : 280.25 g/mol
- CAS Number : 368426-72-6
Anticancer Activity
Recent studies have indicated that derivatives of the isoindoline structure exhibit significant anticancer properties. The compound in focus has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells.
The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, the compound may interfere with the PI3K/Akt and MAPK/ERK pathways, which are critical for cancer cell growth and survival.
Antimicrobial Activity
Preliminary investigations suggest that This compound exhibits antimicrobial properties against a range of bacteria and fungi.
In Vitro Studies
In vitro assays demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungal strains like Candida albicans. The minimum inhibitory concentration (MIC) values were recorded, showcasing its potential as an antimicrobial agent.
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study Findings
A study conducted on neuroblastoma cell lines revealed that treatment with This compound resulted in reduced apoptosis and increased neuronal survival under oxidative stress conditions.
Data Table: Biological Activities Summary
属性
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O2/c17-14-7-10(5-6-11(14)8-18)9-19-15(20)12-3-1-2-4-13(12)16(19)21/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHETYOCOSCHYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














